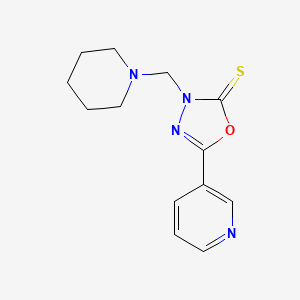![molecular formula C10H15NS2 B5812958 4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)
4-[(3-methyl-2-thienyl)methyl]thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-methyl-2-thienyl)methyl]thiomorpholine, also known as MTMT, is a thiomorpholine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile molecule that exhibits unique properties, making it a valuable tool for researchers in the fields of chemistry, biology, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 4-[(3-methyl-2-thienyl)methyl]thiomorpholine is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been demonstrated to modulate the activity of various neurotransmitters and ion channels in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to have potent antioxidant activity, which may contribute to its neuroprotective effects. It has also been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, it has been demonstrated to modulate the activity of various neurotransmitters and ion channels in the brain, leading to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[(3-methyl-2-thienyl)methyl]thiomorpholine is its versatility, as it can be used for a wide range of applications in various scientific fields. It is also relatively easy to synthesize and purify, making it a readily available compound for researchers. However, one of the limitations of this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[(3-methyl-2-thienyl)methyl]thiomorpholine. One potential direction is the further exploration of its antitumor activity and its potential applications in cancer therapy. Another potential direction is the investigation of its neuroprotective effects and its potential applications in the treatment of neurodegenerative disorders. Additionally, the use of this compound as a building block for the synthesis of novel materials and polymers with unique properties is an area of potential future research.
Synthesemethoden
The synthesis of 4-[(3-methyl-2-thienyl)methyl]thiomorpholine can be achieved through a multistep process involving the reaction of thiomorpholine with 3-methyl-2-thienylmethyl chloride. The reaction is typically carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
4-[(3-methyl-2-thienyl)methyl]thiomorpholine has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been demonstrated to have antiviral and antibacterial properties, making it a promising candidate for the development of new drugs.
In the field of neuroscience, this compound has been shown to exhibit neuroprotective effects against oxidative stress-induced damage. It has also been demonstrated to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In the field of materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties.
Eigenschaften
IUPAC Name |
4-[(3-methylthiophen-2-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS2/c1-9-2-5-13-10(9)8-11-3-6-12-7-4-11/h2,5H,3-4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEVZBPAEAFACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)


![N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5812887.png)

![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)

![methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate](/img/structure/B5812960.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide](/img/structure/B5812965.png)
